molecular formula C23H22N4O3S B6565739 N-(3,5-dimethoxyphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide CAS No. 1021210-76-3

N-(3,5-dimethoxyphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

Cat. No.: B6565739
CAS No.: 1021210-76-3
M. Wt: 434.5 g/mol
InChI Key: RJWKZDNAXZUAEG-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazine core substituted with a 4-methylphenyl group at position 2 and a sulfanyl-linked acetamide moiety at position 3. The acetamide is further modified with a 3,5-dimethoxyphenyl group.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-15-4-6-16(7-5-15)20-13-21-23(24-8-9-27(21)26-20)31-14-22(28)25-17-10-18(29-2)12-19(11-17)30-3/h4-13H,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWKZDNAXZUAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The pyrazolo[1,5-a]pyrazine core distinguishes this compound from common pyrazolo[1,5-a]pyrimidine derivatives (e.g., F-DPA and DPA-714 in ). Key structural comparisons include:

Compound Core Structure Substituents Key Functional Groups
Target Compound Pyrazolo[1,5-a]pyrazine 4-methylphenyl (C2), sulfanyl-acetamide-3,5-dimethoxyphenyl (C4) Sulfanyl bridge, dimethoxy
F-DPA () Pyrazolo[1,5-a]pyrimidine 4-fluorophenyl (C2), diethylacetamide (C3) Fluorine, diethylamide
DPA-714 () Pyrazolo[1,5-a]pyrimidine 4-(2-fluoroethoxy)phenyl (C2), diethylacetamide (C3) Fluoroethoxy, diethylamide
Triazolopyrimidine () Triazolo[1,5-a]pyrimidine Thioether or Schiff base at C2 Thioether, hydrazone

Key Differences :

  • The target compound’s sulfanyl bridge contrasts with the sulfonyl groups in sulfamethoxazole derivatives (), which may reduce metabolic stability but enhance membrane permeability .

Implications for Target Compound :

  • The 3,5-dimethoxyphenyl group may enhance binding to cytochrome P450 enzymes or kinase targets, similar to methoxy-substituted antifungals () .
  • The sulfanyl bridge could mimic disulfide bonds in enzyme active sites, as seen in thioether-containing antivirals () .

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